molecular formula C19H18FN3O4S2 B12215708 2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide

2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12215708
M. Wt: 435.5 g/mol
InChI Key: RDLRHBPHFQAFHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a combination of aromatic, sulfonyl, and thiadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a thiocarbonyl compound under acidic conditions.

    Introduction of the Sulfonyl Group: The thiadiazole intermediate is then reacted with 2-fluorobenzyl chloride in the presence of a base to introduce the sulfonyl group.

    Formation of the Acetamide Linkage: The final step involves coupling the sulfonyl-thiadiazole intermediate with 4-ethylphenoxyacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and the thiadiazole moiety can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Oxidized derivatives of the aromatic rings and thiadiazole.

    Reduction: Reduced derivatives with the sulfonyl group converted to a sulfide.

    Substitution: Substituted aromatic rings with various functional groups.

Scientific Research Applications

2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl and thiadiazole groups are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenoxy)-N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(4-isopropylphenoxy)-N-(5-((2-bromobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

2-(4-ethylphenoxy)-N-(5-((2-fluorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the ethyl group on the phenoxy ring and the fluorobenzyl sulfonyl group. These structural features may confer specific properties, such as increased lipophilicity or enhanced binding affinity to certain molecular targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C19H18FN3O4S2

Molecular Weight

435.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[5-[(2-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C19H18FN3O4S2/c1-2-13-7-9-15(10-8-13)27-11-17(24)21-18-22-23-19(28-18)29(25,26)12-14-5-3-4-6-16(14)20/h3-10H,2,11-12H2,1H3,(H,21,22,24)

InChI Key

RDLRHBPHFQAFHO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.